N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide
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Overview
Description
N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide is a heterocyclic compound that features a unique fusion of thiadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the attached heterocyclic moiety.
Thiazolo[3,2-a]pyridines: These compounds also contain a fused thiadiazole and pyridine ring but have different substitution patterns.
Uniqueness
N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide is unique due to its specific fusion of thiadiazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9N3O2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
N-(5-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c1-8-4-2-6-10-13-12(18-15(8)10)14-11(16)9-5-3-7-17-9/h2-7H,1H3 |
InChI Key |
XNZBQKRAIXCPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=NC(=O)C3=CC=CO3)SN12 |
Origin of Product |
United States |
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